molecular formula C13H10O5 B12545972 1-(Carboxymethoxy)naphthalene-2-carboxylic acid CAS No. 821787-31-9

1-(Carboxymethoxy)naphthalene-2-carboxylic acid

Cat. No.: B12545972
CAS No.: 821787-31-9
M. Wt: 246.21 g/mol
InChI Key: IRYAPSGLFNPCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Carboxymethoxy)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by the presence of a carboxymethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Carboxymethoxy)naphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions and concentrations of the reactants and catalyst are optimized to achieve the desired product. For example, the reaction of naphthalene with carbon tetrachloride and propan-1-ol in the presence of iron(III) acetylacetonate at 130°C for 6 hours yields a mixture of naphthalene carboxylates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of transition metal catalysts such as iron, cobalt, or palladium is common in industrial settings to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(Carboxymethoxy)naphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene dicarboxylic acids, while substitution reactions can produce various arylated derivatives .

Mechanism of Action

The mechanism of action of 1-(Carboxymethoxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

CAS No.

821787-31-9

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

1-(carboxymethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H10O5/c14-11(15)7-18-12-9-4-2-1-3-8(9)5-6-10(12)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17)

InChI Key

IRYAPSGLFNPCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.